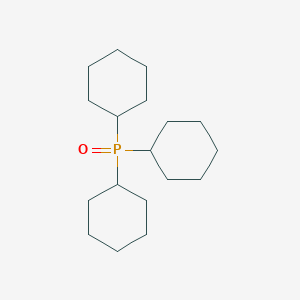
Tricyclohexylphosphine oxide
Übersicht
Beschreibung
Tricyclohexylphosphine oxide is a chemical compound with the molecular formula C18H33OP . It is also known by other names such as (dicyclohexylphosphoroso)cyclohexane and Phosphorane, tricyclohexyl-, oxide .
Synthesis Analysis
The synthesis of Tricyclohexylphosphine oxide involves the use of triphenylphosphine oxide as an initial raw material. This undergoes a hydrogenation reaction in the presence of a catalyst to produce an intermediate tricyclohexylphosphine oxide. The intermediate tricyclohexylphosphine oxide is then reduced by KBH4-AlCl3 to form tricyclohexylphosphine .Molecular Structure Analysis
The molecular structure of Tricyclohexylphosphine oxide is characterized by its molecular formula C18H33OP. It has an average mass of 296.428 Da and a monoisotopic mass of 296.226898 Da .Physical And Chemical Properties Analysis
Tricyclohexylphosphine oxide has a molecular formula of C18H33OP, an average mass of 296.428 Da, and a monoisotopic mass of 296.226898 Da .Wissenschaftliche Forschungsanwendungen
Ligand for Metal-Catalyzed Organic Transformations
Tricyclohexylphosphine oxide is used as a ligand for a range of metal-catalyzed organic transformations . This means it can bind to a central metal atom to form a coordination complex, which is a key component in many chemical reactions.
Pd-Catalyzed Coupling of Malononitrile with Aryl Halides
This compound is used as a ligand in the palladium-catalyzed coupling of malononitrile with aryl halides . This reaction is important in the synthesis of various organic compounds.
Suzuki Coupling of Aryl Bromides and Chlorides
Tricyclohexylphosphine oxide is used with a palladium(0)-triolefinic macrocycle catalyst for the Suzuki coupling of aryl bromides and chlorides . The Suzuki coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds.
Formation of Cyclopentane Compounds
This ligand is applied with nickel as a key intermediate in the formation of cyclopentane compounds . Cyclopentane compounds are a type of cyclic hydrocarbon and have various applications in the field of organic chemistry.
Solid-Phase Synthesis
One of the latest advances in recent years has been the utility of solid-phase synthesis as a strategy to prepare chemical libraries, biologically active molecules, and natural products . Tricyclohexylphosphine oxide, being a solid at room temperature, could potentially be used in such applications.
Functional Group Interconversions
Polymer-supported triphenylphosphine, a related compound to tricyclohexylphosphine oxide, has been used in functional group interconversions . It’s plausible that tricyclohexylphosphine oxide could also be used in similar applications.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Tricyclohexylphosphine oxide were not found in the search results, it is worth noting that phosphorus is considered an endangered element. Therefore, safe, cheap, and efficient routes for phosphorus recovery and reuse are essential . Tricyclohexylphosphine oxide, as a phosphorus-containing compound, could potentially play a role in these efforts.
Wirkmechanismus
Target of Action
Tricyclohexylphosphine oxide is a tertiary phosphine oxide with the molecular formula C18H33OP . It is commonly used as a ligand in organometallic chemistry . The primary targets of this compound are metal ions in organometallic complexes, where it acts as a ligand .
Mode of Action
The compound interacts with its targets by donating its lone pair of electrons to the metal ion, forming a coordinate covalent bond . This interaction stabilizes the metal ion and facilitates various chemical reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in organometallic chemistry, particularly in the formation of complexes like the grubbs’ catalyst and the crabtree’s catalyst . These complexes are involved in various chemical reactions, including olefin metathesis and homogeneous hydrogenation .
Pharmacokinetics
It is known that the compound is a white solid with a melting point of 82 °c . , which may affect its bioavailability.
Result of Action
The molecular and cellular effects of tricyclohexylphosphine oxide’s action are largely dependent on the specific organometallic complex it forms. For instance, in the Grubbs’ catalyst, the compound facilitates the metathesis of olefins . In the Crabtree’s catalyst, it aids in the homogeneous hydrogenation of unsaturated organic compounds .
Eigenschaften
IUPAC Name |
dicyclohexylphosphorylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFPWWWXFFNJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160001 | |
| Record name | Phosphine oxide, tricyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclohexylphosphine oxide | |
CAS RN |
13689-19-5 | |
| Record name | Tricyclohexylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine oxide, tricyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13689-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, tricyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclohexylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tricyclohexylphosphine oxide interact with metal centers in complexes?
A1: Tricyclohexylphosphine oxide (OPCy3) acts as a strong neutral donor ligand, coordinating to metal centers primarily through its oxygen atom. [, , , , , , , ] This interaction is evident in various lanthanide and americium complexes where OPCy3 occupies axial positions in pentagonal bipyramidal structures or coordinates in a cis fashion in pseudo-octahedral complexes. [, , , , , , , ] The strength of this interaction can be influenced by the size of the metal ion and steric factors associated with the ligand itself. []
Q2: What is the impact of tricyclohexylphosphine oxide on the solution behavior of lanthanide complexes?
A2: NMR studies of lanthanide nitrate complexes with OPCy3 reveal dynamic behavior in solution. [] While early lanthanide complexes display a single species in solution, heavier lanthanide complexes exhibit multiple species and inequivalent phosphorus environments at low temperatures. [] This fluxional behavior is dependent on both the lanthanide ion size and the steric bulk of the phosphine oxide ligand. []
Q3: Can tricyclohexylphosphine oxide influence the reactivity of rare-earth complexes?
A3: Yes, the presence of OPCy3 as a neutral donor ligand can significantly impact the reactivity of rare-earth complexes. For example, in low-symmetry β-diketimine aryloxide rare-earth complexes, OPCy3 suppresses a base-promoted elimination pathway, enhancing the catalyst's performance in the stereospecific ring-opening polymerization of rac-β-butyrolactone. [] This highlights the role of OPCy3 in stabilizing reactive intermediates and influencing reaction pathways.
Q4: How does tricyclohexylphosphine oxide contribute to the magnetic properties of metal complexes?
A4: While OPCy3 primarily acts as a supporting ligand, its presence can indirectly influence the magnetic properties of metal complexes. For example, in a series of tris(alkyl) holmium(III) adducts, the substitution of THF ligands with OPCy3 leads to a loss of slow magnetic relaxation observed in the parent complex. [] This suggests that the coordination environment and steric factors introduced by OPCy3 can affect the magnetic anisotropy and quantum tunneling pathways in such complexes.
Q5: How does the structure of tricyclohexylphosphine oxide relate to its coordination behavior?
A5: The bulky cyclohexyl groups in OPCy3 contribute to its steric demand, influencing the coordination number and geometry of the resulting metal complexes. [, , ] Additionally, the strong electron-donating nature of the phosphoryl group (P=O) makes it a good σ-donor ligand, facilitating strong interactions with metal centers. [, ]
Q6: What is the molecular formula and weight of tricyclohexylphosphine oxide?
A6: The molecular formula of tricyclohexylphosphine oxide is C18H33OP, and its molecular weight is 296.43 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize tricyclohexylphosphine oxide and its complexes?
A7: Common spectroscopic techniques used for characterization include:
- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the P=O stretching frequency, which shifts upon coordination to a metal center. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, dynamics, and solution behavior of OPCy3 complexes. 1H, 13C, 15N, and 31P NMR are frequently employed. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in the identification and characterization of OPCy3 complexes. []
- X-ray Diffraction (XRD): Provides detailed information about the solid-state structure of OPCy3 complexes, including bond lengths, angles, and coordination geometry. [, , ]
Q8: How does tricyclohexylphosphine oxide compare to other phosphine oxide ligands?
A8: While tricyclohexylphosphine oxide (OPCy3) is widely studied, other phosphine oxides like tri-tert-butylphosphine oxide (tBu3PO) offer alternative steric and electronic properties. [] Research comparing lanthanide triflate complexes of OPCy3 and tBu3PO highlights how ligand choice affects structure and solution behavior. []
Q9: What are the applications of tricyclohexylphosphine oxide in materials chemistry?
A9: While not directly addressed in the provided research, OPCy3's ability to influence the reactivity and properties of metal complexes suggests potential applications in materials chemistry. Areas like catalysis, luminescent materials, and sensing could benefit from further exploration.
Q10: Are there any known methods for the production of tricyclohexylphosphine oxide?
A10: One method involves the hydrogenation of triphenylphosphine oxide in the presence of a catalyst to produce tricyclohexylphosphine oxide. [] This intermediate can then be further reacted to form tricyclohexylphosphine. []
Q11: What is the significance of the inverse trans influence observed in americium and lanthanide complexes with tricyclohexylphosphine oxide?
A11: The inverse trans influence (ITI) in these complexes results in shorter bond lengths for ligands trans to OPCy3 compared to cis or hetero trans ligands. [, ] This phenomenon, particularly pronounced in americium complexes, is attributed to stronger covalent interactions and the involvement of 5p and 6p orbitals in bonding. [, ]
Q12: How does the coordination of tricyclohexylphosphine oxide to lanthanide bromides differ from that of lanthanide nitrates or triflates?
A12: Research suggests differences in the coordination behavior of OPCy3 with different lanthanide salts. [] While specific details require further investigation, the nature of the counterion can influence factors like coordination number, geometry, and solution dynamics.
Q13: Has the adsorption of tricyclohexylphosphine oxide on gold surfaces been studied?
A13: Yes, X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRAS) studies have investigated the adsorption of OPCy3 on gold. [] Results indicate preferential adsorption of the unoxidized form with the phosphine atom oriented close to the gold surface. []
Q14: How does the presence of tricyclohexylphosphine oxide affect the performance of perovskite light-emitting diodes (PeLEDs)?
A14: Incorporating OPCy3 into the perovskite precursor solution during the fabrication of deep-blue PeLEDs can enhance device performance. [] It acts as a defect passivation agent, leading to higher quality films with improved external quantum efficiency (EQE) and luminance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





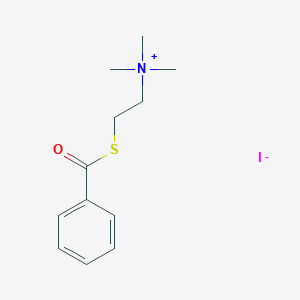




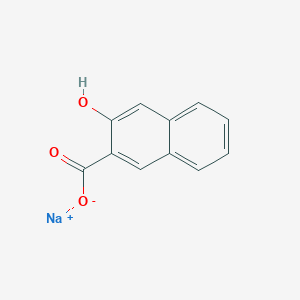
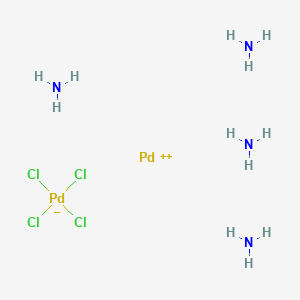
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
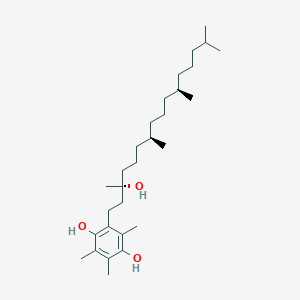
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)

